molecular formula C10H13NO4S B153594 Methyl 2-(4-methylphenylsulfonamido)acetate CAS No. 2645-02-5

Methyl 2-(4-methylphenylsulfonamido)acetate

Cat. No.: B153594
CAS No.: 2645-02-5
M. Wt: 243.28 g/mol
InChI Key: GYQBPYXMRNEAKZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate typically involves the reaction of p-toluenesulfonamide with methyl bromoacetate . The reaction proceeds as follows:

Industrial production methods for this compound are not extensively documented, but the described synthetic route is commonly used in laboratory settings.

Chemical Reactions Analysis

Methyl 2-(4-methylphenylsulfonamido)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl 2-(4-methylphenylsulfonamido)acetate can be compared with other sulfonamide derivatives, such as:

  • Methyl p-toluenesulfonate
  • Tosyl chloride
  • N-(Toluene-4-sulfonyl)glycine methyl ester

What sets this compound apart is its specific structure, which imparts unique antibacterial properties and makes it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(13,14)11-7-10(12)15-2/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQBPYXMRNEAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340246
Record name Methyl 2-(4-methylphenylsulfonamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2645-02-5
Record name Methyl 2-(4-methylphenylsulfonamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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